Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with ampa receptors , which play a crucial role in fast synaptic transmission in the central nervous system.
Mode of Action
Compounds with similar structures have been found to act as noncompetitive antagonists of ampa receptors . This means they bind to a site on the receptor that is distinct from the active site, and their binding reduces the receptor’s response to its ligand.
Biochemical Pathways
Based on its potential interaction with ampa receptors , it can be inferred that it may influence glutamatergic synaptic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with a bromine atom instead of an amino group.
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with the amino group at a different position.
Uniqueness
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-(5-amino-2-oxopyridin-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8(12)5-10-4-6(9)2-3-7(10)11;/h2-4H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCDJNDMXXXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=CC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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